N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate is a chemical compound with the molecular formula C_4H_10N_2O_2S·C_2HF_3O_2. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is often used in research due to its reactivity and ability to form stable complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate typically involves the reaction of ethenesulfonamide with 2-aminoethylamine in the presence of trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Ethenesulfonamide + 2-Aminoethylamine → N-(2-Aminoethyl)ethenesulfonamide
- N-(2-Aminoethyl)ethenesulfonamide + Trifluoroacetic Acid → this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfonic acid derivatives.
- Reduction : Reduction reactions can convert the sulfonamide group to amine derivatives.
- Substitution : The amino and sulfonamide groups can participate in substitution reactions with various electrophiles.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
- Substitution : Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in organic synthesis and as a building block for complex molecules.
- Biology : Employed in the study of enzyme mechanisms and protein interactions.
- Medicine : Investigated for its potential use in drug development and as a therapeutic agent.
- Industry : Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions and participate in catalytic processes. It also acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N-(2-Aminoethyl)maleimide trifluoroacetate
- N-(2-Aminoethyl)ethanesulfonamide
- N-(2-Aminoethyl)ethenesulfonamide
Uniqueness: N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate is unique due to its trifluoroacetate group, which enhances its stability and reactivity. This makes it particularly useful in applications requiring robust chemical properties and high reactivity.
Eigenschaften
Molekularformel |
C6H11F3N2O4S |
---|---|
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
N-(2-aminoethyl)ethenesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10N2O2S.C2HF3O2/c1-2-9(7,8)6-4-3-5;3-2(4,5)1(6)7/h2,6H,1,3-5H2;(H,6,7) |
InChI-Schlüssel |
CSHKBTNJAHCSQA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)NCCN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.